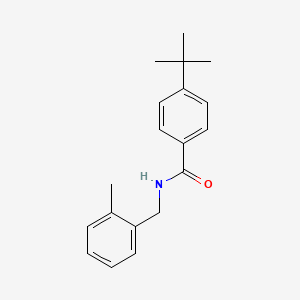

4-tert-butyl-N-(2-methylbenzyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[(2-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14-7-5-6-8-16(14)13-20-18(21)15-9-11-17(12-10-15)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHCDOJDZDLYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(2-methylbenzyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid

Comparison with Similar Compounds

4-tert-Butyl-N-(aryl)benzamides

Key Insight: The tert-butyl group enhances membrane permeability and target engagement in HDAC inhibitors (e.g., AES-350) . Thiazole or quinoline substitutions shift applications toward antifungal or catalytic uses .

N-(2-Methylbenzyl)benzamides

Key Insight : The 2-methylbenzyl group in this compound may confer steric effects that influence receptor binding or synthetic accessibility, similar to trifluoromethyl or methoxy substitutions in anti-inflammatory leads .

Antifungal Benzamides

Key Insight : The tert-butyl group in antifungal analogs improves membrane penetration, while heterocyclic amines (e.g., piperazine) enhance target specificity .

Kinase Inhibitors

Key Insight : Bulky substituents like tert-butyl and extended aromatic systems optimize kinase binding pockets, as seen in BTK inhibitors .

SAR Trends in Benzamide Analogs

- Lipophilicity : The tert-butyl group increases logP, improving blood-brain barrier penetration in nAChR modulators (e.g., compound 1: IC50 = 6.0 µM for α4β2 nAChRs) .

- Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) enhance stability in crystallographic studies .

- Heterocyclic Amines : Thiazole or pyridine substitutions (e.g., 4-tert-butyl-N-(thiazol-2-yl)benzamide) diversify biological targeting, from antifungals to kinase inhibitors .

Data Tables

Table 1: Antifungal Activity of Selected 4-tert-Butyl-Benzamides

Table 2: Pharmacokinetic Comparison of HDAC Inhibitors

| Compound (Ref. ) | HDAC Selectivity | Oral Bioavailability (Mouse) | Cytotoxicity (MV4-11 cells IC50) |

|---|---|---|---|

| AES-350 (51) | Class I/IIb HDACs | 85% | 0.12 µM |

| SAHA (Vorinostat) | Pan-HDAC | 40% | 1.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.